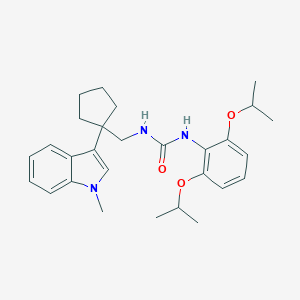

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

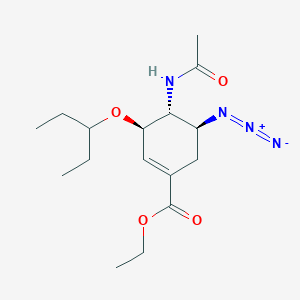

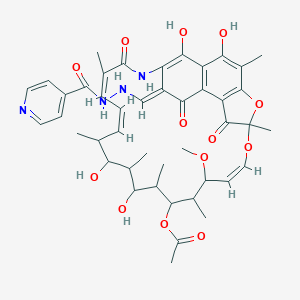

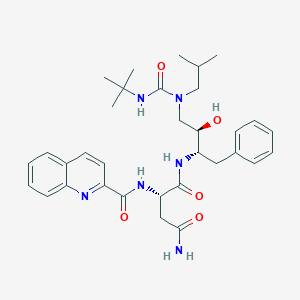

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as TCEB, is a synthetic compound that is used in a variety of laboratory experiments. It has been studied for its potential to be used as a pesticide, a reagent, and a catalyst. TCEB has unique properties that make it desirable for research applications, and it has been used in a variety of scientific studies.

Wissenschaftliche Forschungsanwendungen

Mechanisms of Toxicity and Cancer

Trichloroethylene is recognized for its toxic effects on liver, kidney, and possibly the immune system in experimental animals, with evidence supporting its role in carcinogenesis. TCE’s metabolism involves the formation of various metabolites such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which have been implicated in its toxicological profile. The activation of peroxisome proliferator-activated receptor alpha (PPARα) has been suggested as a mechanism contributing to TCE-induced hepatocarcinogenesis. Additionally, oxidative stress and bioactivation to genotoxic metabolites might play roles in its toxicity and carcinogenicity.

- Evidence of excess cancer incidence among occupational cohorts exposed to TCE is found for kidney cancer, liver cancer, and non-Hodgkin's lymphoma, highlighting the importance of further studies to specify agents conferring this risk (Wartenberg, Reyner, & Scott, 2000).

- Evaluation of the role of PPARα in mouse liver tumor induction by TCE and its metabolites supports the hypothesis that PPARα plays a dominant role in TCE- and TCA-induced hepatocarcinogenesis (Corton, 2008).

Environmental Impact and Degradation

Research has also focused on the environmental impact of TCE, including its persistence and degradation. Biodegradation pathways, involving both aerobic and anaerobic processes, are of significant interest for remediation efforts.

- Biodegradation of TCE using different microorganisms has been investigated, highlighting processes such as reductive dechlorination and aerobic co-metabolism as mechanisms for TCE degradation in the environment (Shukla, Upadhyay, & Dubey, 2014).

Neurotoxicity and Potential Mechanisms

TCE and its metabolites have been studied for their potential neurotoxic effects. The interaction with various neuronal receptors and the potential for causing neurological disorders through mechanisms such as dopaminergic system impairment have been explored.

- The neurotoxic effects of 1,1,1-Trichloroethane, a compound related to TCE, indicate that exposure may negatively impact motor activity and cognitive functions, underscoring the need for caution in exposure to chlorinated solvents (Fernicola, Govoni, Coniglio, Daniele, & Trabucchi, 1991).

Eigenschaften

IUPAC Name |

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERUESRQTJURBD-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CNC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502080 |

Source

|

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

CAS RN |

77627-82-8 |

Source

|

| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

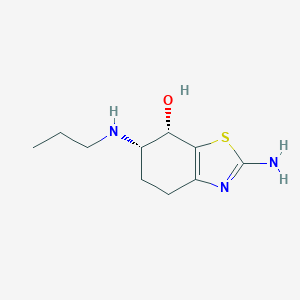

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)